3-Bromo-4-(trifluoromethyl)phenylurea
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Overview
Description
3-Bromo-4-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety, making it a unique and versatile chemical entity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)phenylurea typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylurea derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products such as amines and carboxylic acids .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)phenylurea
- 3-Chloro-4-(trifluoromethyl)phenylurea
Comparison
Compared to similar compounds, 3-Bromo-4-(trifluoromethyl)phenylurea is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrF3N2O |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
OVFADKWGRKUTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Br)C(F)(F)F |
Origin of Product |
United States |
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